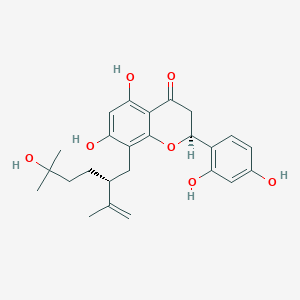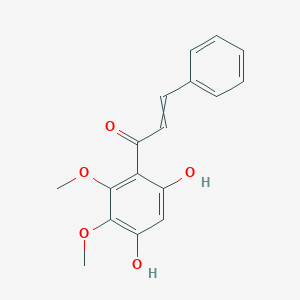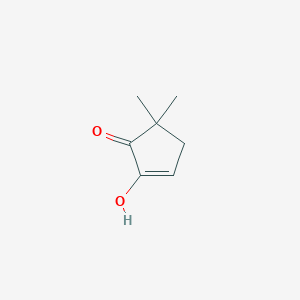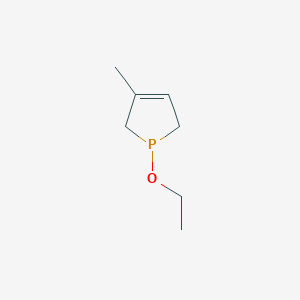
1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl- is a chemical compound belonging to the phosphole family. Phospholes are heterocyclic compounds containing a phosphorus atom within a five-membered ring. This particular compound is characterized by the presence of an ethoxy group at the first position, a methyl group at the third position, and a partially saturated ring structure.
Vorbereitungsmethoden
The synthesis of 1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl- can be achieved through various synthetic routes. One common method involves the reaction of appropriate phosphine precursors with ethylating agents under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the success of the synthesis.
Analyse Chemischer Reaktionen
1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl- undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield phosphole oxides, while reduction can lead to fully saturated phospholanes.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a ligand in coordination chemistry studies. In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anticancer and antimicrobial activities. Industrial applications include its use as a catalyst in polymerization reactions and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form coordination complexes with metal ions, which can influence various biochemical processes. The presence of the ethoxy and methyl groups may also modulate its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl- can be compared with other similar compounds, such as 3-methyl-1-phenyl-2-phospholene-1-oxide and 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. These compounds share structural similarities but differ in their substituents and degree of saturation. The unique combination of ethoxy and methyl groups in 1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl- imparts distinct chemical and physical properties, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
51090-83-6 |
|---|---|
Molekularformel |
C7H13OP |
Molekulargewicht |
144.15 g/mol |
IUPAC-Name |
1-ethoxy-3-methyl-2,5-dihydrophosphole |
InChI |
InChI=1S/C7H13OP/c1-3-8-9-5-4-7(2)6-9/h4H,3,5-6H2,1-2H3 |
InChI-Schlüssel |
FLCKLBWHXPHVLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP1CC=C(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Azabicyclo[3.2.1]oct-6-ene-8-carboxylic acid, 3-oxo-, methyl ester](/img/structure/B14649547.png)
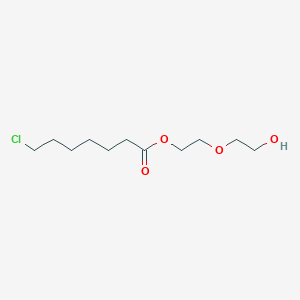
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-5-methyl-, iodide](/img/structure/B14649555.png)
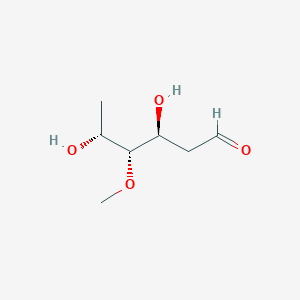
![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
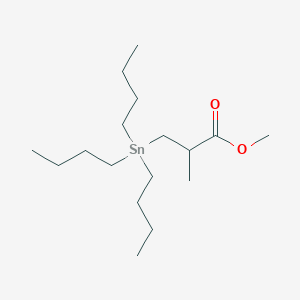
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)
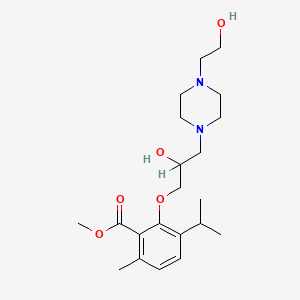
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)
